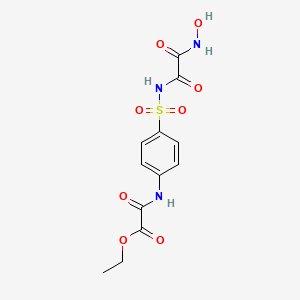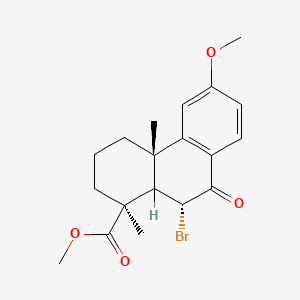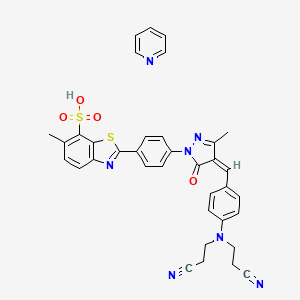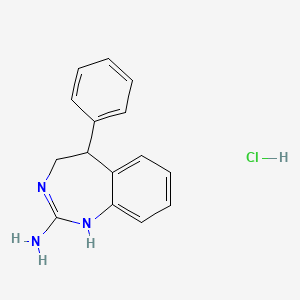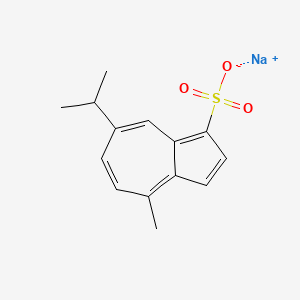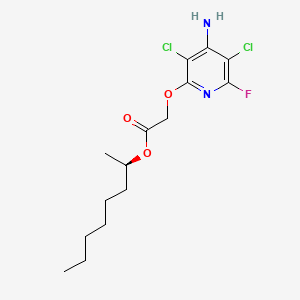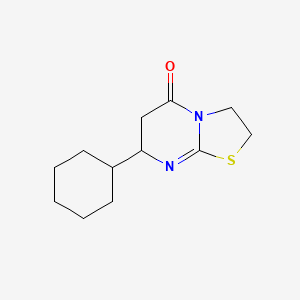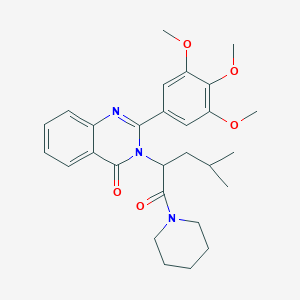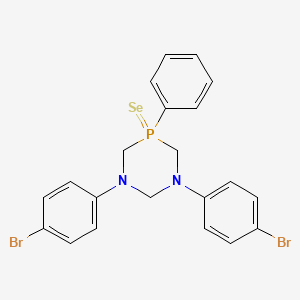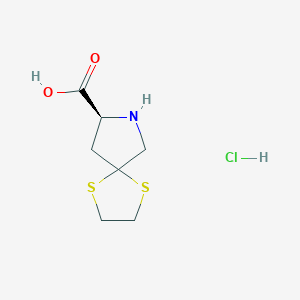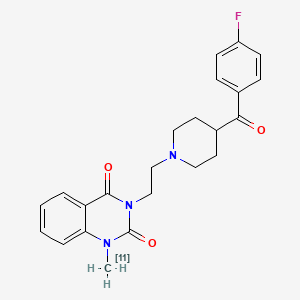
11c-N-Methylketanserin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11c-N-Methylketanserin is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of ketanserin, a selective 5-HT2A receptor antagonist. The incorporation of carbon-11, a radioactive isotope, allows for the visualization and study of serotonin receptors in the brain, making it a valuable tool in neuroimaging and psychiatric research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11c-N-Methylketanserin typically involves the incorporation of carbon-11 into the ketanserin molecule. One common method is the methylation of ketanserin using [11C]methyl iodide. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction conditions are carefully controlled to ensure the efficient incorporation of the radioactive isotope .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the production of [11C]methyl iodide in a cyclotron, followed by its reaction with ketanserin under optimized conditions. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and specific activity .
化学反应分析
Types of Reactions
11c-N-Methylketanserin undergoes several types of chemical reactions, including:
Methylation: The primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups on the ketanserin molecule.
Substitution: Halogenation and other substitution reactions can be used to modify the aromatic rings.
Common Reagents and Conditions
Methylation: [11C]methyl iodide, sodium hydroxide, DMSO.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .
科学研究应用
11c-N-Methylketanserin has a wide range of scientific research applications:
Pharmacology: Helps in understanding the pharmacokinetics and pharmacodynamics of serotonin receptor antagonists.
Drug Development: Assists in the development of new drugs targeting serotonin receptors.
Biological Research: Used to study the distribution and density of serotonin receptors in various tissues.
作用机制
11c-N-Methylketanserin exerts its effects by binding to the 5-HT2A receptors in the brain. The carbon-11 isotope emits positrons, which are detected by PET scanners, allowing for the visualization of receptor distribution. This binding helps in understanding the role of serotonin in various neurological and psychiatric conditions .
相似化合物的比较
Similar Compounds
Ketanserin: The parent compound, used as an antihypertensive agent and in research to study serotonin receptors.
[11C]MADAM: A radioligand for the serotonin transporter.
[11C]5-methyl-5-nitroquipazine: Another radioligand for serotonin receptors.
Uniqueness
11c-N-Methylketanserin is unique due to its high specificity for 5-HT2A receptors and its use in PET imaging. The incorporation of carbon-11 allows for real-time visualization of receptor distribution, providing valuable insights into the role of serotonin in the brain .
属性
CAS 编号 |
99293-04-6 |
|---|---|
分子式 |
C23H24FN3O3 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1-(111C)methylquinazoline-2,4-dione |
InChI |
InChI=1S/C23H24FN3O3/c1-25-20-5-3-2-4-19(20)22(29)27(23(25)30)15-14-26-12-10-17(11-13-26)21(28)16-6-8-18(24)9-7-16/h2-9,17H,10-15H2,1H3/i1-1 |
InChI 键 |
RXXNWPMGUQHBNZ-BJUDXGSMSA-N |
手性 SMILES |
[11CH3]N1C2=CC=CC=C2C(=O)N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


